1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a piperidine ring substituted with both an oxazole and a pyrazole moiety, which are known for their biological activities. The systematic study of such compounds is essential for the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various organic reactions involving the coupling of different heterocycles. The synthesis typically involves multi-step processes that include condensation and substitution reactions, which are fundamental in organic chemistry for constructing complex molecules.
This compound belongs to the class of heterocyclic compounds, specifically those containing both oxazole and pyrazole rings. Its structure is characterized by the presence of nitrogen-containing heterocycles, which are often associated with diverse biological activities.
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine generally follows a multi-step synthetic route. The initial steps involve the preparation of oxazole and pyrazole intermediates, which are then coupled with the piperidine framework.
The molecular formula for 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine is .
Property | Value |
---|---|
Molecular Weight | 290.37 g/mol |
IUPAC Name | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
InChI | InChI=1S/C16H22N4O/c1... |
SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)CC4=C(ON=C4C)C |
This compound can undergo several types of chemical reactions:
For oxidation reactions:
For reduction:
For substitution:
The mechanism of action for 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity, affecting various cellular processes or signaling pathways.
The physical properties of this compound include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound during synthesis.
The potential applications of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine are primarily in medicinal chemistry. Due to its structural features, it may exhibit pharmacological activities that could be harnessed for therapeutic purposes in treating various diseases, including those related to neurological disorders or cancer.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: